ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate
Description
Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core, a phenyl group at the 1-position, and an ethyl butanoate substituent. This scaffold is structurally analogous to kinase inhibitors targeting EGFR (epidermal growth factor receptor) and other oncogenic pathways . The ethyl ester group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to amide or urea derivatives .
Properties
IUPAC Name |
ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-14(17(23)24-4-2)20-11-18-15-13(16(20)22)10-19-21(15)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNOEIMWLLYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic conditions Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:
Conditions:
-
Acidic hydrolysis: Reflux in dilute HCl (10%) for 6–8 hours .
-
Basic hydrolysis: NaOH (2M) in ethanol/water (1:1) under reflux .
Products:
-
Acid derivatives retain bioactivity while improving solubility. Post-hydrolysis decarboxylation may occur at elevated temperatures (e.g., >200°C), forming simpler pyrazolo-pyrimidinone analogs .
Nucleophilic Substitution at the Ketone
The α,β-unsaturated ketone reacts with nucleophiles such as hydrazines and hydroxylamine:
Hydrazine Condensation
Reaction with Hydrazine Hydrate:
Conditions:
-
Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate forms via cyclization (Scheme 1 in ).
Hydroxylamine Reaction
Reaction with NH2_22OH·HCl:
Conditions:
Cyclocondensation Reactions
The compound participates in cyclization to form heterocyclic systems:
With Ortho-Phenylenediamine
Reaction:
Conditions:
-
5-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (compound 7 in ).
With Triethyl Orthoformate
Reaction:
Conditions:
Amidation and Acylation
The ester group reacts with amines to form amides:
Reaction:
Conditions:
-
Methanol or ethanol solvent, room temperature or mild heating.
Example: -
Reaction with 4-phenylbutanamide yields N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbutanamide, a kinase inhibitor precursor.
Michael Addition and Conjugate Additions
The α,β-unsaturated ketone undergoes conjugate additions:
Reaction with Enolates:
Conditions:
Decarboxylation and Pyrolysis
Thermal degradation studies reveal decarboxylation at >200°C:
Reaction:
Application:
Enzymatic Interactions
The compound exhibits inhibitory effects on cellobiase, an enzyme involved in cellulose metabolism:
Activity:
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Esterification : The final product is obtained by reacting the pyrazolo-pyrimidine derivative with butanoic acid derivatives under acidic conditions.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate that the compound may inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy : In a study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed decreased cell proliferation markers .
- Molecular Docking Studies : Computational studies have indicated that this compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism for its anticancer activity. Molecular docking simulations revealed binding affinities comparable to known anticancer agents .
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. One notable target is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and molecular properties of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate and analogous compounds:
Key Observations :
- The target compound’s ethyl butanoate group provides moderate lipophilicity (logP estimated ~2.5–3.0), comparable to ethyl benzoate derivatives but less polar than amide-containing analogs .
Anticancer Activity
- Carbohydrazide-Based Analogs (e.g., Compounds 234–237 ):
- Demonstrated EGFR inhibition with IC₅₀ values ranging from 0.03 µM (erlotinib reference) to 0.186 µM (compound 237).
- Apoptosis induction: Compound 235 showed the highest activity (flow cytometry), suggesting substituent-dependent efficacy.
- Urea Derivatives (Mishra et al., 2016 ): 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives exhibited in vivo tumor suppression, though specific IC₅₀ data is unavailable.
- Target Compound: Predicted to inhibit EGFR via pyrazolopyrimidine core interactions with ATP-binding sites, similar to compound 237 . However, the butanoate ester may reduce binding affinity compared to urea or carbohydrazide groups.
Antibacterial Activity
- Peptide-Pyrazolopyrimidine Conjugates : MIC values <1 µg/mL against Staphylococcus aureus, E. faecalis, and E. coli. Resistance observed in Pseudomonas aeruginosa (MIC ≥2 µg/mL for fluoroquinolones).
- Target Compound :
- Antibacterial activity is unconfirmed, but ester groups in related compounds (e.g., glycine ethyl ester in ) enhance stability against bacterial hydrolases.
Biological Activity
Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.297 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in various biological activities, including kinase inhibition and anticancer effects .
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for cancer treatment as it selectively targets tumor cells while sparing normal cells . this compound has demonstrated cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.74 |
| HCT-116 (Colon Cancer) | 0.82 |
| A549 (Lung Cancer) | 1.02 |
These values indicate a potent anticancer activity in the nanomolar range .
Case Studies
In one study, this compound was tested against several cancer cell lines using the MTT assay. The results showed that this compound significantly inhibited cell proliferation compared to control treatments such as doxorubicin . The structure–activity relationship (SAR) analysis suggested that modifications on the pyrazolo[3,4-d]pyrimidine scaffold could enhance or diminish its biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving hydrazine derivatives and diketones under acidic conditions. This method has been reported to yield high efficiencies exceeding 80% under optimal conditions .
Broader Biological Activities
Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have shown potential in other therapeutic areas:
Antimicrobial Activity : Recent studies have indicated that certain derivatives possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial DNA polymerase and other essential enzymes .
Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is prevalent in many kinase inhibitors used for treating cancer and inflammatory diseases. Further exploration into this compound may reveal additional kinase targets that could enhance its therapeutic profile .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermic reactions |
| Solvent | DMF or ethanol | Polarity enhances solubility of intermediates |
| Catalyst | Triethylamine (1.2 eq.) | Reduces side reactions in acylation |
Which spectroscopic and crystallographic methods are most effective for structural characterization?
Basic Research Question
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1635–1750 cm⁻¹, NH at ~3400 cm⁻¹) .
- Fast Atom Bombardment Mass Spectrometry (FAB-MS) : Confirms molecular weight via [MH⁺] or [MNa⁺] peaks (e.g., m/z = 432 for related compounds) .
- Elemental Analysis : Validates purity (e.g., C: 61.12%, H: 4.83%, N: 22.66% for analogs) .
- X-ray Crystallography (SHELX) : Resolves 3D conformation; monoclinic systems are common for pyrazolo[3,4-d]pyrimidines .
Q. Example Crystallographic Data :
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Analog (tert-butyl derivative) | Monoclinic | P2₁/c |
How can computational modeling predict bioactivity and target interactions?
Advanced Research Question
- Molecular Docking : Predicts binding affinity to kinases (e.g., phosphodiesterase 9A) using software like AutoDock. The trifluoromethyl group enhances hydrophobic interactions in active sites .
- QSAR Studies : Correlates substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values. For example, trifluoromethyl analogs show 10× higher affinity than methoxy derivatives .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Key Insight : Modifying the butanoate side chain improves metabolic stability by reducing esterase susceptibility .
What in vitro assays are used to evaluate anticancer activity?
Advanced Research Question
- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., A549 lung adenocarcinoma). IC₅₀ values for pyrazolo[3,4-d]pyrimidine hybrids range from 0.6–3 µM .
- Apoptosis Markers : Caspase-3 activation (e.g., 2.5-fold increase in treated cells) and Annexin V staining .
- Cell Cycle Analysis : Flow cytometry reveals G1/S arrest via CDK inhibition .
Q. Table: Anticancer Activity of Analogous Compounds
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| CBS-1 (pyrazolo-pyrimidine hybrid) | A549 | 0.8 | Caspase-3 activation, NF-κB suppression | |
| Trifluoromethyl derivative | MCF-7 | 1.2 | Kinase inhibition |
How do structural modifications influence kinase inhibition and selectivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding to ATP pockets (e.g., ΔG = -9.2 kcal/mol vs. -7.5 for methoxy analogs) .
- Side Chain Length : Butanoate esters improve membrane permeability compared to acetate derivatives (logP = 2.8 vs. 1.5) .
- Steric Effects : tert-Butyl groups reduce off-target interactions by 40% in kinase panels .
Case Study : Replacing phenyl with p-tolyl increased selectivity for VEGF receptors by 60% .
What experimental designs are critical for in vivo efficacy studies?
Advanced Research Question
- Xenograft Models : Nude mice with A549 tumors (e.g., 100 mm³ initial volume) treated at 10 mg/kg (i.p., 5×/week) .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂ = 4.2 hrs) and bioavailability (F = 55%) via HPLC .
- Toxicity Screening : ALT/AST levels and histopathology of liver/kidneys at 28-day endpoints .
Statistical Design : Use ANOVA with post-hoc Tukey tests (n = 6, p < 0.05) .
How are reaction intermediates purified to ensure high yields?
Basic Research Question
- Chromatography : Flash column chromatography (silica gel, 70:30 hexane/EtOAc) removes unreacted starting materials .
- Recrystallization : Ethanol or ethyl acetate yields >90% purity for hydrazide intermediates .
- Distillation : For low-boiling-point byproducts (e.g., ethyl acetate removal under reduced pressure) .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
